molecular formula C16H15F2NO B263640 N-(2,4-difluorophenyl)-4-isopropylbenzamide

N-(2,4-difluorophenyl)-4-isopropylbenzamide

Cat. No.: B263640
M. Wt: 275.29 g/mol
InChI Key: NDGZQFGOCWWGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-4-isopropylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a difluorophenyl group and an isopropyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-isopropylbenzamide typically involves the reaction of 2,4-difluoroaniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-isopropylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted products with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-isopropylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-4-(methyl)benzamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(2,4-difluorophenyl)-4-(ethyl)benzamide: Similar structure but with an ethyl group instead of an isopropyl group.

    N-(2,4-difluorophenyl)-4-(tert-butyl)benzamide: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

N-(2,4-difluorophenyl)-4-isopropylbenzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The difluorophenyl group also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15F2NO

Molecular Weight

275.29 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C16H15F2NO/c1-10(2)11-3-5-12(6-4-11)16(20)19-15-8-7-13(17)9-14(15)18/h3-10H,1-2H3,(H,19,20)

InChI Key

NDGZQFGOCWWGLP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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